dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mori–Ban–Hegedus indole synthesis can be employed, where the base is changed from potassium carbonate to silver carbonate to prevent isomerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Dimethyl indole-2,3-dicarboxylate: Another indole derivative with comparable chemical properties.
Uniqueness
Dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C16H18N2O5 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-9(19)17-12-7-5-4-6-10(12)11-8-13(15(20)22-2)18(14(11)17)16(21)23-3/h4-7,11,13-14H,8H2,1-3H3/t11-,13+,14-/m0/s1 |
InChI Key |
ZKMAGAPYZQZBHO-YUTCNCBUSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2[C@@H](C[C@@H](N2C(=O)OC)C(=O)OC)C3=CC=CC=C31 |
Canonical SMILES |
CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.